3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine
Description
3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyridazine ring substituted with a phenylsulfonyl group
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-17-8-9-18(2)20(16-17)25-12-14-26(15-13-25)21-10-11-22(24-23-21)29(27,28)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZHWEVADOVZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, which is then reacted with a pyridazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the creation of new compounds with desired properties. For example, it is utilized in the development of novel pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, often starting with piperazine derivatives. The reaction conditions may include solvents like dichloromethane and catalysts such as palladium on carbon or copper iodide. These methods enhance the efficiency and yield of the production process, making it suitable for both laboratory and industrial applications.
Biological Applications
Ligand in Receptor Binding Studies
In biological research, 3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding receptor mechanisms and developing new therapeutic agents .
Therapeutic Potential
The compound has been explored for its therapeutic effects, particularly in treating neurological disorders. Studies suggest that it may act as an agonist or antagonist at certain receptors, influencing their activity and downstream signaling pathways. This property is crucial for drug development targeting conditions such as Alzheimer's disease .
Medicinal Chemistry
Pharmacological Properties
Research indicates that pyridazine derivatives, including this compound, exhibit various pharmacological activities such as anti-inflammatory, anti-bacterial, and anti-viral effects. For instance, derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Bacillus typhi, indicating their potential use in developing new antimicrobial agents .
Case Studies
In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the sulfonamide group enhanced antimicrobial properties significantly. This suggests that this compound could be engineered to optimize its therapeutic efficacy .
Industrial Applications
Development of New Materials
The compound is also utilized in developing new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material characteristics, making it suitable for various applications in materials science.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Ligand in receptor binding studies |
| Medicine | Potential therapeutic agent for neurological disorders |
| Industry | Development of new materials with tailored properties |
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-oxopropanoic acid
- 3-[4-(4-Formyl-2,5-dimethylphenyl)piperazin-1-yl]propanenitrile
Uniqueness
Compared to similar compounds, 3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine is unique due to its dual ring structure, which provides a versatile platform for various chemical modifications. This structural feature enhances its potential for diverse applications in different fields of research.
Biological Activity
3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. This compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyridazine ring substituted with a phenylsulfonyl group. Its unique structure suggests potential biological activities, including antimicrobial, anticancer, and neurological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1040659-85-5
- Molecular Formula : C22H24N4O2S
- Molecular Weight : 396.52 g/mol
The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving procaspase-3 activation . The specific activity of this compound against different cancer cell lines remains to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy.
Neuropharmacological Effects
Piperazine derivatives have been investigated for their neuropharmacological properties. Some studies have demonstrated that these compounds can act as ligands for various neurotransmitter receptors, potentially modulating their activity . The specific interactions of this compound with neurotransmitter systems could provide insights into its therapeutic applications in treating neurological disorders.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary investigations suggest that piperazine derivatives exhibit activity against a range of bacterial and fungal strains . The mechanism of action may involve disruption of cellular functions or inhibition of key metabolic pathways in microorganisms.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.
- Receptor Modulation : It could modulate the activity of receptors on cell surfaces, influencing cellular signaling pathways.
- Cellular Disruption : Interference with normal cellular functions such as DNA replication or protein synthesis may lead to cell death or growth inhibition.
Research Findings and Case Studies
A review of related literature reveals several studies focusing on the biological activities of piperazine derivatives. These studies often highlight structure-activity relationships (SARs) that inform the design of more potent compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
